molecular formula C9H17N3O2 B1420214 N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide CAS No. 1193390-68-9

N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide

Cat. No. B1420214
M. Wt: 199.25 g/mol
InChI Key: CBLJEYJLFMHXKX-UHFFFAOYSA-N
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Description

N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]acetamide is a chemical compound with the molecular formula C9H17N3O2 . It has a molecular weight of 199.25 . The compound is solid in form .


Molecular Structure Analysis

The InChI code for N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]acetamide is 1S/C9H17N3O2/c1-7(13)11-9(8(10)12-14)5-3-2-4-6-9/h8H,2-6,10H2,1H3,(H,11,13) . The SMILES string is CC(=O)NC1(CCCCCC1)\\C(N)=N\\O .


Physical And Chemical Properties Analysis

N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]acetamide is a solid substance . It has a molecular weight of 199.25 .

Scientific Research Applications

  • Structural Aspects and Properties :

    • N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, a derivative related to N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide, has been studied for its structural aspects and properties. This compound forms gels with mineral acids and crystalline salts, showing potential in materials science for its unique physical properties (Karmakar et al., 2007).
  • Synthesis and Chemical Transformations :

    • Research has focused on synthesizing novel compounds using N-cyclohexyl(cyano-acetamide), which is structurally similar to N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide. These synthesized compounds are pivotal for creating functionalized 2-imino-2,5-dihydrofurans, indicating their importance in organic synthesis and heterocyclic chemistry (Avetisyan et al., 2010).
  • Chemoselective Acetylation in Drug Synthesis :

    • N-(2-Hydroxyphenyl)acetamide, a compound related to N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide, plays a critical role as an intermediate in the natural synthesis of antimalarial drugs. Research on its chemoselective monoacetylation, using various acyl donors and conditions, highlights its significance in the pharmaceutical industry (Magadum & Yadav, 2018).
  • Application in Coordination Chemistry :

    • A study on substituted N-(silatran-1-ylmethyl)acetamides, related structurally to N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide, shows their use in forming Co(II) and Cu(II) coordination complexes. These complexes have been examined for their structure and antioxidant activity, demonstrating their potential in coordination chemistry and as antioxidants (Chkirate et al., 2019).
  • Heterocyclic Synthesis Utility :

    • The compound 2-cyano-N-(2-hydroxyethyl) acetamide, structurally similar to N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide, has been reviewed for its preparation methods and chemical reactivity. It serves as an important intermediate for synthesizing various heterocyclic systems, highlighting its role in the field of synthetic organic chemistry (Gouda et al., 2015).

Safety And Hazards

The safety information for N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]acetamide includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-[1-[(Z)-N'-hydroxycarbamimidoyl]cyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-7(13)11-9(8(10)12-14)5-3-2-4-6-9/h14H,2-6H2,1H3,(H2,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLJEYJLFMHXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCCC1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1(CCCCC1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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